molecular formula C20H19N3O2S B2818799 (E)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 332023-25-3

(E)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2818799
CAS No.: 332023-25-3
M. Wt: 365.45
InChI Key: IMCUZYUBEBSAKF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a chemical compound with potential therapeutic applications. It is a thiazolone derivative that has been synthesized through various methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis and crystal structure of a Schiff base compound incorporating a disulfanediyl linkage, obtained from condensation reactions. This compound was characterized using elemental analysis, IR spectroscopy, and X-ray diffraction. Molecular hyperpolarizability was also calculated, indicating potential applications in materials science (Zarei et al., 2017).

Antimicrobial and Antitumor Activities

  • Research on thiazolidine derivatives, including those with benzylidene components, has shown these compounds possess antimicrobial and antitumor activities. For instance, certain derivatives displayed significant activity against leukemia cell lines, highlighting their potential in cancer therapy (Subtelna et al., 2020).
  • Another study synthesized and evaluated the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, showing notable activity against Gram-positive bacterial strains. These findings suggest potential for developing new antibacterial agents (Trotsko et al., 2018).

Molecular Docking Studies

  • Comprehensive investigations on the structural, electronic properties, and molecular docking of certain thiazol-4(5H)-one derivatives against cancer proteins indicate their potential as therapeutic agents. Molecular docking studies, in particular, have explored interactions with specific cancer targets, providing insights into their mode of action (Shanmugapriya et al., 2022).

Enzyme Inhibition

  • Some studies focus on the enzyme inhibition capabilities of related compounds, which could inform their use in treating diseases involving specific enzyme targets. For example, derivatives have been tested for their lipase and α-glucosidase inhibition, indicating potential applications in addressing obesity and diabetes (Bekircan et al., 2015).

Properties

IUPAC Name

(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17-9-5-4-6-15(17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-7-2-1-3-8-16/h1-9,14,24H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCUZYUBEBSAKF-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=CC=C4O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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